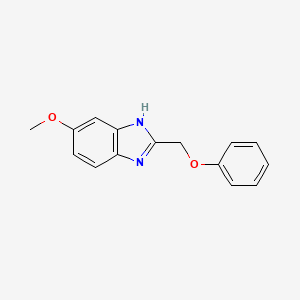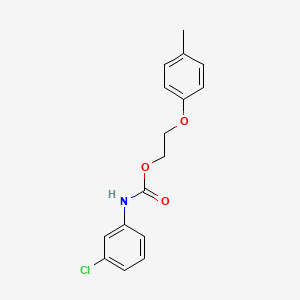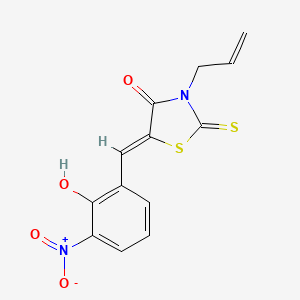
3-(4-nitrophenyl)-5,6-diphenyl-1,2,4-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-nitrophenyl)-5,6-diphenyl-1,2,4-triazine, commonly known as NPDPT, is a heterocyclic organic compound that has been extensively studied due to its unique chemical and biological properties. NPDPT belongs to the class of triazines, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
作用机制
The mechanism of action of NPDPT depends on its application. In the case of metal ion detection, NPDPT forms a complex with the metal ion, which results in a change in its fluorescence properties. In photodynamic therapy, NPDPT is activated by light to produce reactive oxygen species, which can cause oxidative damage to cancer cells. In the case of protein kinase inhibition, NPDPT binds to the ATP-binding site of the kinase, which prevents its activity and downstream signaling pathways.
Biochemical and Physiological Effects:
NPDPT has been shown to have both biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. NPDPT has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Moreover, NPDPT has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
NPDPT has several advantages for lab experiments, including its high stability, solubility, and selectivity for metal ion detection. However, NPDPT also has some limitations, such as its low quantum yield, which may limit its sensitivity for metal ion detection. Moreover, NPDPT may have off-target effects, which may affect its specificity for protein kinase inhibition.
未来方向
There are several future directions for the research on NPDPT. One direction is to optimize the synthesis method to improve the yield and purity of NPDPT. Another direction is to study the pharmacokinetics and toxicity of NPDPT in vivo, which will provide important information for its potential use as a therapeutic agent. Moreover, further research is needed to explore the potential of NPDPT as a photosensitizer for photodynamic therapy and its application in other fields, such as materials science and catalysis.
合成方法
The synthesis of NPDPT involves the reaction of 4-nitrobenzaldehyde with diphenylamine in the presence of acetic anhydride and sulfuric acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to form the triazine ring. The product is then purified by recrystallization to obtain pure NPDPT. The yield of NPDPT can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratios.
科学研究应用
NPDPT has been widely used in scientific research due to its unique chemical and biological properties. It has been studied as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological samples. NPDPT has also been used as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that involves the activation of a photosensitizer by light to produce reactive oxygen species that can kill cancer cells. Moreover, NPDPT has been studied as a potential inhibitor of protein kinases, which are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
属性
IUPAC Name |
3-(4-nitrophenyl)-5,6-diphenyl-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2/c26-25(27)18-13-11-17(12-14-18)21-22-19(15-7-3-1-4-8-15)20(23-24-21)16-9-5-2-6-10-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGDWNPUZMMPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenyl)-5,6-diphenyl-1,2,4-triazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B5121988.png)
![N-[4-(anilinocarbonyl)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5121994.png)

![(3-chloro-4-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5122009.png)
![N,N-diethyl-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5122010.png)


![1-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5122040.png)
![N-[1-methyl-2-(2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5122046.png)


![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,4-dimethylbenzamide](/img/structure/B5122071.png)

![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5122078.png)